

# ML175: A Selective Covalent Probe for Glutathione S-Transferase Omega 1 (GSTO1)

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## Compound of Interest

Compound Name: ML175

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## Abstract

Glutathione S-transferase omega 1 (GSTO1) has emerged as a significant enzyme in various cellular processes, including detoxification, cellular signaling, and the inflammatory response. Its overexpression has been linked to drug resistance in several cancers, making it a compelling target for therapeutic intervention. **ML175**, a hindered  $\alpha$ -chloroacetamide, has been identified as a highly potent and selective covalent inhibitor of GSTO1. This technical guide provides a comprehensive overview of **ML175**, including its biochemical and cellular characterization, mechanism of action, and detailed experimental protocols for its use as a selective probe. The information presented herein is intended to facilitate further investigation into the biological roles of GSTO1 and to aid in the development of novel therapeutics targeting this enzyme.

## Introduction

Glutathione S-transferases (GSTs) are a diverse family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds. The omega class of GSTs, and specifically GSTO1, possesses unique catalytic activities, including thioltransferase, dehydroascorbate reductase, and monomethylarsonate reductase activities. Notably, GSTO1 has been implicated in the modulation of inflammatory signaling pathways and has been

identified as a potential contributor to the development of resistance to chemotherapeutic agents in various cancers.[1]

The development of selective chemical probes is essential for dissecting the complex biology of enzymes like GSTO1. **ML175** was discovered through a high-throughput screening campaign utilizing a fluorescence polarization-based activity-based protein profiling (FluoPol-ABPP) approach.[1] Subsequent characterization revealed **ML175** to be a potent and selective covalent inhibitor of GSTO1, making it an invaluable tool for studying the enzyme's function in both biochemical and cellular contexts.

## Biochemical and Cellular Characterization of ML175

### Potency and Selectivity

**ML175** exhibits high potency towards human GSTO1, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity has been assessed against other GST isoforms and a broader panel of proteins, demonstrating a significant selectivity window.

Parameter	Value	Assay Type	Reference
IC50 (hGSTO1)	28 nM	FluoPol-ABPP	[2]
Selectivity	>350-fold vs. potential anti-targets	Competitive ABPP	[2]
Cellular Inhibition	Complete inhibition of GSTO1 at 250 nM	in situ competitive ABPP	[2]

Table 1: Quantitative data for **ML175** inhibition of GSTO1.

## Mechanism of Action

**ML175** acts as a covalent, activity-based inhibitor of GSTO1. The electrophilic  $\alpha$ -chloroacetamide warhead of **ML175** specifically targets and forms a covalent bond with the catalytic cysteine residue (Cys32) located in the active site of GSTO1. This irreversible modification leads to the inactivation of the enzyme. The covalent binding of **ML175** to Cys32 has been confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2]

## Experimental Protocols

### Synthesis of ML175 (2-chloro-N-(1,1-dicyclohexylethyl)acetamide)

The synthesis of **ML175** involves a two-step process: the synthesis of the precursor amine, N-(1,1-dicyclohexylethyl)amine, followed by its reaction with chloroacetyl chloride.

#### Step 1: Synthesis of N-(1,1-dicyclohexylethyl)amine

This is a predicted synthesis based on common organic chemistry reactions. Specific reaction conditions may need optimization.

- Grignard Reagent Formation: Prepare a Grignard reagent from cyclohexyl bromide by reacting it with magnesium turnings in anhydrous diethyl ether.
- Reaction with Acetonitrile: Add acetonitrile to the Grignard reagent in a dropwise manner at 0 °C. The reaction mixture is then stirred at room temperature to form the corresponding ketimine intermediate.
- Hydrolysis: Acidic hydrolysis of the ketimine will yield 1,1-dicyclohexylethanone.
- Reductive Amination: The ketone is then subjected to reductive amination using a suitable amine source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield N-(1,1-dicyclohexylethyl)amine.

#### Step 2: Reaction with Chloroacetyl Chloride

- Dissolve N-(1,1-dicyclohexylethyl)amine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.<sup>[3]</sup>
- Cool the reaction mixture in an ice bath.
- Add chloroacetyl chloride dropwise to the stirred solution.<sup>[3]</sup>

- Allow the reaction to proceed at room temperature for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by pouring it into cold water to precipitate the product.<sup>[3]</sup>
- The crude product is then purified by recrystallization from a suitable solvent like ethanol.<sup>[3]</sup>

## Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP) for High-Throughput Screening

This protocol is adapted from established FluoPol-ABPP methods.<sup>[4][5]</sup>

### Materials:

- Purified recombinant human GSTO1
- Fluorescently labeled activity-based probe for GSTO1 (e.g., a rhodamine-conjugated sulfonate ester)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-127)<sup>[1]</sup>
- 384-well black, low-volume microplates
- Test compounds (e.g., **ML175**) dissolved in DMSO
- Fluorescence polarization plate reader

### Procedure:

- Dispense 4  $\mu$ L of assay buffer containing GSTO1 (final concentration 1.25  $\mu$ M) into the wells of a 384-well plate.<sup>[1]</sup>
- Add test compounds (e.g., 50 nL of a 10 mM stock in DMSO for a final concentration of  $\sim$ 10  $\mu$ M) or DMSO (vehicle control) to the wells.

- Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
- Add 1  $\mu$ L of the fluorescent probe solution to each well. The final probe concentration should be optimized to give a stable and robust fluorescence polarization signal.
- Incubate the plate for a predetermined time (e.g., 1-4 hours) at room temperature, protected from light.
- Measure the fluorescence polarization on a suitable plate reader.
- Inhibition is calculated as the decrease in fluorescence polarization in the presence of the test compound compared to the vehicle control.

## Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity of **ML175** in a complex proteome.[\[6\]](#)[\[7\]](#)

Materials:

- Cell lysate (e.g., from SH-SY5Y cells)
- **ML175**
- Activity-based probe (e.g., rhodamine-conjugated sulfonate ester)
- SDS-PAGE gels
- Fluorescence gel scanner

Procedure:

- Prepare cell lysates in a suitable buffer (e.g., PBS).
- Pre-incubate aliquots of the cell lysate (e.g., 50  $\mu$ g of total protein) with varying concentrations of **ML175** or DMSO (vehicle control) for 30 minutes at 37 °C.

- Add the fluorescent activity-based probe to each lysate and incubate for an additional 30-60 minutes at 37 °C.
- Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
- A decrease in the fluorescence intensity of the band corresponding to GSTO1 in the presence of **ML175** indicates inhibition.

## LC-MS/MS Analysis of Covalent Binding

This protocol is for confirming the covalent modification of GSTO1 by **ML175**.<sup>[1][8]</sup>

Materials:

- Purified recombinant human GSTO1
- **ML175**
- DTT, iodoacetamide (IAM)
- Trypsin (proteomics grade)
- LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

Procedure:

- Incubate purified GSTO1 (e.g., 50 µM) with a molar excess of **ML175** (e.g., 250 µM) for 1-2 hours at 37 °C. A control reaction with DMSO should be run in parallel.<sup>[1]</sup>
- Reduce and alkylate the protein sample by adding DTT followed by IAM.
- Digest the protein with trypsin overnight at 37 °C.
- Analyze the resulting peptide mixture by LC-MS/MS.

- Search the MS/MS data against the human GSTO1 sequence, including a variable modification corresponding to the mass of **ML175** on cysteine residues.
- Identification of a peptide containing Cys32 with the mass addition of **ML175** confirms the covalent binding site.

## Western Blot Analysis of GSTO1-Mediated Signaling

This protocol is for investigating the effect of **ML175** on downstream signaling pathways, such as the Akt and MEK1/2 pathways in SH-SY5Y cells.[9]

Materials:

- SH-SY5Y cells
- **ML175**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-MEK1/2, anti-total-MEK1/2, and a loading control like  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- ECL detection reagents
- Western blotting equipment

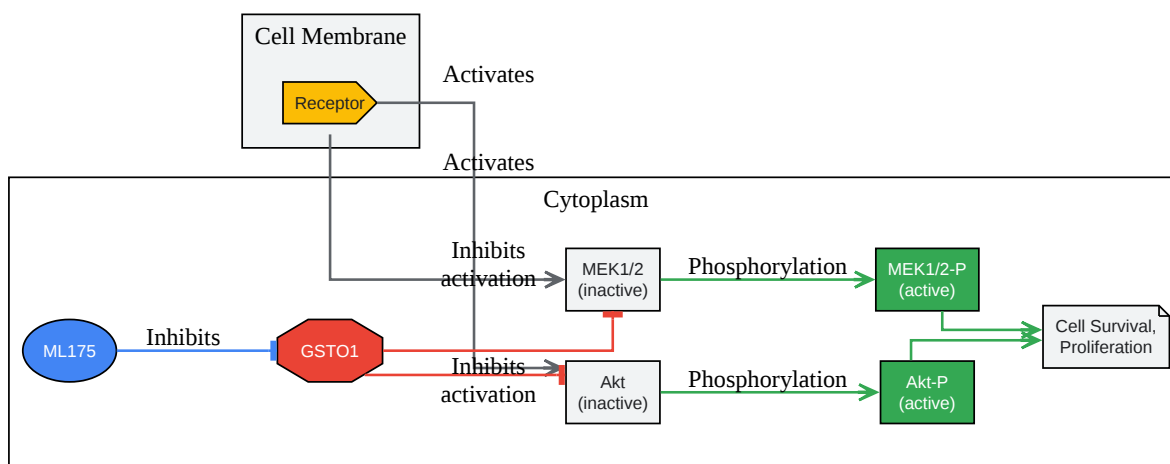
Procedure:

- Culture SH-SY5Y cells to 70-80% confluency.
- Treat the cells with **ML175** at the desired concentrations and for the desired time points. Include a DMSO vehicle control.
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates.

- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
- Incubate the membrane with the primary antibody overnight at 4 °C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using an ECL reagent and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

## Visualizations

### Signaling Pathway

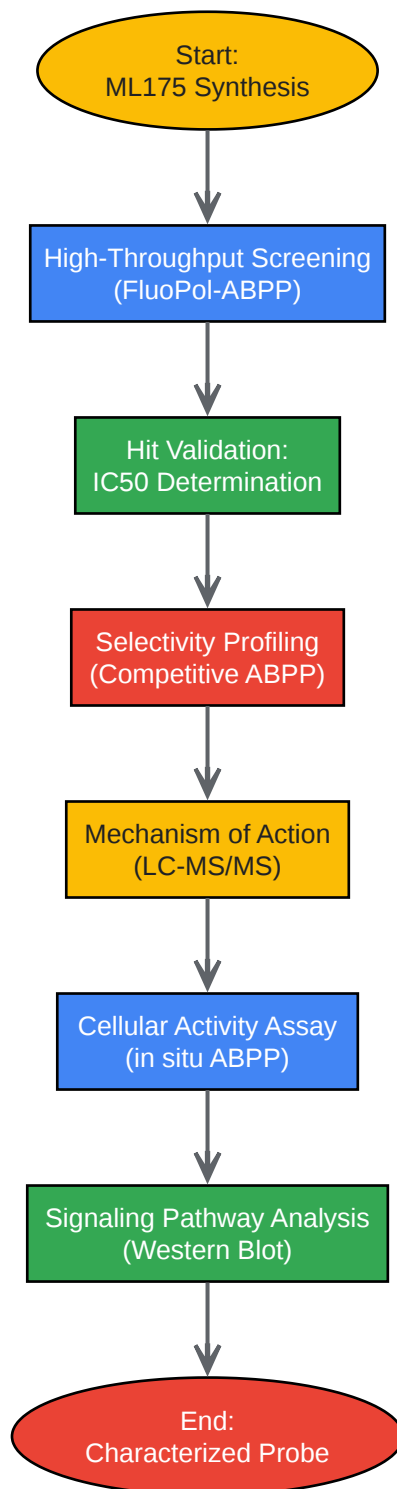


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Caption: GSTO1 negatively regulates Akt and MEK1/2 activation.



## Experimental Workflow: Probe Characterization



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Caption: Workflow for the characterization of **ML175**.

## Logical Relationship: Covalent Inhibition



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Caption: Covalent modification of GSTO1 by **ML175**.

## Conclusion

**ML175** is a potent, selective, and cell-permeable covalent inhibitor of GSTO1. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an exceptional chemical probe for investigating the diverse biological functions of GSTO1. This technical guide provides a centralized resource for researchers utilizing **ML175** to further our understanding of GSTO1 in health and disease, and to explore its potential as a therapeutic target. The provided methodologies and visualizations are intended to serve as a practical foundation for the design and execution of experiments aimed at elucidating the roles of this intriguing enzyme.

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